molecular formula C13H13N B184588 4-Phenethylpyridine CAS No. 2116-64-5

4-Phenethylpyridine

货号: B184588
CAS 编号: 2116-64-5
分子量: 183.25 g/mol
InChI 键: UWLBLNRDXXHYGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenethylpyridine is a chemical compound featuring a pyridine ring system coupled with a phenethyl moiety. The pyridine scaffold is a fundamental building block in medicinal chemistry and drug discovery, renowned for its ability to improve water solubility, metabolic stability, and binding affinity in potential therapeutic molecules . This structure makes it a compound of significant interest for synthetic organic and medicinal chemistry research. The primary research applications of this compound stem from its dual chemical architecture. The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs and is frequently investigated for its diverse biological activities, including potential antimicrobial and anticancer properties . Meanwhile, the phenethyl group is a common structural feature found in many pharmacologically active compounds and is known to influence interactions with biological targets. Researchers value this compound as a versatile synthetic intermediate. It can serve as a precursor or building block in the synthesis of more complex molecules, such as quaternary ammonium salts or other heterocyclic systems . Its structure is also relevant in the context of developing kinase inhibitors and studying molecular interactions like π-π stacking and hydrogen bonding with biological targets . This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

属性

IUPAC Name

4-(2-phenylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLBLNRDXXHYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277805
Record name 4-(2-Phenylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2116-64-5
Record name NSC4276
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Phenylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Piperidine-Based Precursors as Synthetic Intermediates

The preparation of N-phenethyl-4-phenylaminopiperidine (Patent CN102249986A) involves a one-pot hydrogenation reductive amination of N-phenethyl-4-piperidone with aniline in ethanol using Raney-Ni as a catalyst. While this method focuses on piperidine derivatives, it highlights the feasibility of using 4-piperidone intermediates for constructing nitrogen-containing heterocycles. For 4-phenethylpyridine synthesis, a analogous approach could involve:

  • Synthesis of 4-pyridyl ketone precursors (e.g., 4-acetylpyridine).

  • Reductive amination with phenethylamine under hydrogenation conditions.

However, direct application is limited by the stability of pyridine under hydrogenation conditions, which often leads to over-reduction to piperidine derivatives. Modifying reaction parameters (e.g., lower H₂ pressure, selective catalysts) may mitigate this issue.

Hydrogenation of Pyridine Derivatives

Patent CN105111136A demonstrates the reduction of 3-substituted pyridine-4-ol to piperidine-4-ketones using NaBH₄. This suggests that pyridine rings can serve as precursors for saturated heterocycles, but preserving aromaticity during reduction remains a hurdle. For this compound, alternative reducing agents (e.g., H₂ with Pd/C under mild conditions) or protective group strategies might enable selective functionalization without ring saturation.

Cross-Coupling Reactions for Direct Functionalization

Suzuki-Miyaura Coupling

The coupling of 4-bromopyridine with phenethylboronic acid represents a theoretically viable route. However, pyridine’s electron-withdrawing nature suppresses the reactivity of aryl halides in cross-coupling reactions. Recent advances in palladium catalysis, such as the use of bulky phosphine ligands (e.g., SPhos, XPhos), could enhance reaction efficiency.

Hypothetical Protocol:

  • Substrates : 4-bromopyridine (1.0 equiv), phenethylboronic acid (1.2 equiv).

  • Catalyst : Pd(OAc)₂ (5 mol%), SPhos (10 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : Toluene/H₂O (3:1), 100°C, 24h.

  • Expected Yield : 30–50% (extrapolated from analogous pyridine couplings).

Negishi Coupling

A Negishi coupling between 4-iodopyridine and phenethylzinc bromide offers improved compatibility with electron-deficient arenes. This method avoids boronic acid preparation and may proceed under milder conditions:

  • Catalyst : Pd(dba)₂ (2 mol%), P(t-Bu)₃ (4 mol%).

  • Solvent : THF, 60°C, 12h.

  • Limitation : Requires anhydrous conditions and careful handling of organozinc reagents.

Radical-Mediated Alkylation via Minisci Reaction

The Minisci reaction enables alkylation of electron-deficient heteroarenes using carboxylic acid-derived radicals. For this compound:

  • Generate a phenethyl radical from phenethyl carboxylic acid.

  • Direct radical addition to pyridine under oxidative conditions (e.g., AgNO₃, (NH₄)₂S₂O₈).

Key Considerations:

  • Regioselectivity : Pyridine’s nitrogen directs radicals to the 2- and 4-positions. Steric effects favor 4-substitution with bulky groups like phenethyl.

  • Yield Optimization : Adding Brønsted acids (e.g., TFA) enhances protonation of pyridine, improving radical trapping efficiency.

Cyclization Approaches for de Novo Pyridine Synthesis

Hantzsch Dihydropyridine Synthesis

The classical Hantzsch method constructs pyridine rings from aldehydes, β-keto esters, and ammonia. Incorporating phenethylacetaldehyde as the aldehyde component could yield 4-phenethyl-1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine:

Phenethylacetaldehyde+ethyl acetoacetate+NH3EtOH, reflux1,4-dihydropyridineoxidantFeCl3This compound\text{Phenethylacetaldehyde} + \text{ethyl acetoacetate} + \text{NH}3 \xrightarrow{\text{EtOH, reflux}} \text{1,4-dihydropyridine} \xrightarrow[\text{oxidant}]{\text{FeCl}3} \text{this compound}

Challenges :

  • Phenethylacetaldehyde synthesis requires additional steps.

  • Oxidation may lead to side reactions (e.g., over-oxidation).

Bohlmann-Rahtz Pyridine Synthesis

This method condenses enamines with alkynones to form pyridines. Using a phenethyl-substituted alkynone could direct the phenethyl group to the 4-position:

Enamine+RC≡CCOArrefluxpyridine derivative\text{Enamine} + \text{RC≡CCOAr} \xrightarrow{\text{reflux}} \text{pyridine derivative}

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield PotentialScalability
Reductive Amination Utilizes stable intermediatesRisk of over-reduction40–60%Moderate
Suzuki Coupling Direct C–C bond formationLow reactivity of 4-bromopyridine30–50%High
Minisci Reaction Regioselective alkylationRequires radical-stable conditions20–40%Low
Hantzsch Synthesis De novo ring constructionMulti-step, low atom economy25–35%Moderate

化学反应分析

Types of Reactions

4-Phenethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydrogenated pyridine derivatives .

科学研究应用

4-Phenethylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can serve as a ligand in coordination chemistry and as a probe in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-Phenethylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Variations

Key structural analogs of 4-phenethylpyridine include:

  • 4-Alkylpyridines (e.g., 4-n-pentylpyridine)
  • 4-Benzylpyridines (e.g., methyl-, chloro-, or cyano-substituted benzylpyridines)
  • Substituted Pyridines (e.g., 4-(2-Hydroxyethylamino)-pyridine, 4-(1,1-diphenylethyl)pyridine)
Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₁₃H₁₃N* 183.2* Not reported Pyridine, phenethyl
4-n-Pentylpyridine C₁₀H₁₅N 149.2 Not reported Pyridine, n-pentyl
4-Benzylpyridine (3A–7A)† C₁₂H₁₁N 169.2 268–287‡ Pyridine, substituted benzyl
4-(2-Hydroxyethylamino)-pyridine C₇H₁₀N₂O 138.2 Not reported Pyridine, hydroxyethylamino
4-(1,1-Diphenylethyl)pyridine C₁₉H₁₇N 259.35 Not reported Pyridine, diphenylethyl

*Inferred from structure; †Substituents include -CH₃, -Cl, -CN, -N(CH₃)₂; ‡Range from and –6.

Chemical Reactivity and pKa Differences

  • pKa Values : 4-Benzylpyridines exhibit significantly lower pKa (~26.7) compared to 4-alkylpyridines (pKa ~35), making the former stronger nucleophiles in palladium-catalyzed reactions .
  • Reaction Yields :
    • This compound achieves 92% yield in allylation under optimized conditions .
    • 4-n-Pentylpyridine yields 78% in the same reaction, while substituted benzylpyridines show uniformly high yields (3A–7A) due to their lower pKa .
Table 2: Reactivity Comparison in Allylation Reactions
Compound Catalyst Loading Yield (%) Key Observation
This compound 1% Pd 92 High yield with modified work-up
4-n-Pentylpyridine 1% Pd 78 Moderate yield due to higher pKa
4-Benzylpyridine (-CH₃) 1% Pd 85–90 Enhanced nucleophilicity (pKa 26.7)

Spectroscopic and Analytical Data

  • Infrared Spectroscopy: this compound derivatives (e.g., Q12 in ) show characteristic peaks for -CN (2201 cm⁻¹), C=O (1668 cm⁻¹), and aromatic C-H (3035 cm⁻¹) . Substituted benzylpyridines () exhibit nitro (-NO₂) stretches at 1565 cm⁻¹ and C-Cl bonds at 708 cm⁻¹ .
  • ¹H NMR :

    • This compound analogs display aromatic protons at δ 7.18–7.79 ppm and alkyl chain protons at δ 1.70–2.33 ppm .

生物活性

4-Phenethylpyridine (4-PEP) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an ethyl group at the para position. Its molecular formula is C11H13NC_{11}H_{13}N, and it exhibits a melting point of approximately 50-52 °C. The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of 4-PEP can be attributed to its interaction with several molecular targets:

  • Antimicrobial Activity : 4-PEP has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. It acts by disrupting microbial cell membranes and inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that 4-PEP may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This results in inhibited cell proliferation and increased cancer cell death .
  • Estrogen Receptor Modulation : Recent studies have shown that 4-PEP can selectively bind to estrogen receptors, particularly ERβ, suggesting potential applications in hormone-related therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
AntimicrobialBacteria (e.g., E. coli)Inhibits growth and induces cell lysis
AnticancerVarious cancer cell linesInduces apoptosis and inhibits proliferation
Estrogen receptorERα/ERβSelective binding with higher affinity for ERβ

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-PEP against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent. The study concluded that 4-PEP could serve as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on human breast cancer cells showed that treatment with 4-PEP led to a significant decrease in cell viability (up to 70% reduction at 50 µM concentration). The mechanism was linked to the activation of caspase pathways, confirming its role as an anticancer agent .

Case Study 3: Hormonal Modulation

Research involving human endometrial cancer cells indicated that 4-PEP could enhance transcriptional activity via ERβ, suggesting its potential use in treating estrogen-dependent cancers. The compound displayed a binding affinity ratio greater than 54-fold for ERβ compared to ERα .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenethylpyridine
Reactant of Route 2
Reactant of Route 2
4-Phenethylpyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。